

A Comparative Guide to the Toxicity of Xylenol Isomers

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For researchers, scientists, and professionals in drug development, understanding the toxicological profiles of chemical isomers is paramount for safety assessment and the selection of appropriate compounds. Xylenols, or dimethylphenols, are a group of six structural isomers with varied industrial applications, including in the manufacturing of resins, disinfectants, and antioxidants. While structurally similar, their toxicity profiles exhibit notable differences. This guide provides an objective comparison of the toxicity of xylenol isomers, supported by experimental data, to aid in informed decision-making.

Quantitative Toxicity Data

The acute toxicity of xylenol isomers varies significantly, as evidenced by their median lethal dose (LD50) values. The following table summarizes the available quantitative data for oral and dermal acute toxicity in rats, as well as an overview of repeated-dose toxicity studies.



Isomer	CAS Number	Oral LD50 (rat, mg/kg bw)	Dermal LD50 (rat, mg/kg bw)	Repeated- Dose Toxicity (NOAEL)
2,3-Xylenol	526-75-0	562–790[1]	>2000	No data available
2,4-Xylenol	105-67-9	2300–3200[1]	>2000	50 mg/kg bw/day (90-day, oral, mouse)
2,5-Xylenol	95-87-4	444–708[1]	>2000	No data available
2,6-Xylenol	576-26-1	296–1790[1][2]	1000	100 mg/kg bw/day (28-day, oral, rat)[1]
3,4-Xylenol	95-65-8	727–1600[1]	>987	No data available
3,5-Xylenol	108-68-9	608–3620[1]	>2000	No data available

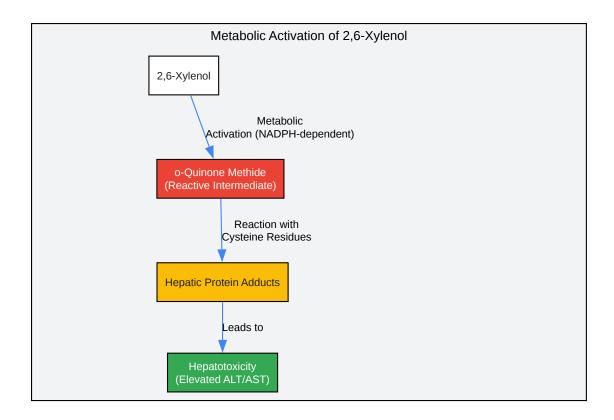
Mechanisms of Toxicity and Metabolism

The primary mechanism for the detoxification of xylenol isomers is similar across the group and involves conjugation. The majority of an administered dose is excreted as O-conjugates (glucuronides and sulfates).[1] However, recent research has elucidated a specific mechanism of toxicity for 2,6-xylenol that may account for its observed hepatotoxicity.

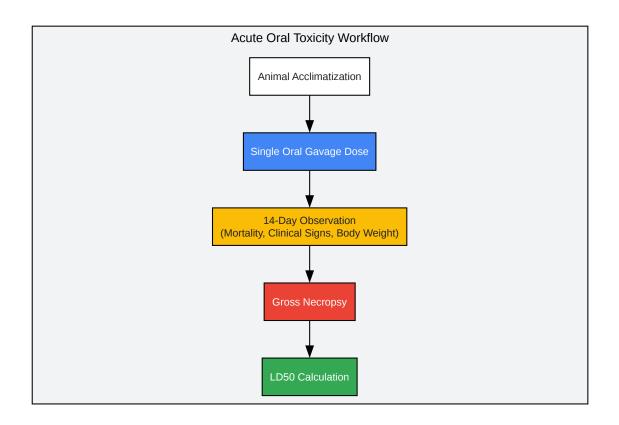
Metabolic Activation of 2,6-Xylenol

In vivo and in vitro studies have shown that 2,6-xylenol can be metabolically activated to form an electrophilic o-quinone methide intermediate.[3] This reactive metabolite can then form adducts with hepatic proteins, particularly with cysteine residues, leading to cellular damage and hepatotoxicity.[3] This is evidenced by marked elevations in the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in mice following a single dose of 2,6-xylenol.[3]









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References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. bgrci.de [bgrci.de]
- 3. In Vitro and In Vivo Metabolic Activation and Hepatotoxicity of Environmental Pollutant 2,6-Dimethylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
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